Methyl 6-amino-4'-methoxy-[1,1'-biphenyl]-2-carboxylate
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Overview
Description
Methyl 6-amino-4’-methoxy-[1,1’-biphenyl]-2-carboxylate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an amino group at the 6th position, a methoxy group at the 4’ position, and a carboxylate ester group at the 2nd position of the biphenyl structure
Mechanism of Action
Target of Action
Similar compounds such as 2-amino-4-methoxy-6-methyl-1,3,5-triazine have been studied for their inhibitive activity on steel surfaces
Mode of Action
It’s worth noting that similar compounds have been shown to exhibit inhibitive activity on steel surfaces via adsorption . The compound may interact with its targets through a similar mechanism, but this is speculative and requires further investigation.
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound might be involved in similar biochemical pathways, but more research is needed to confirm this.
Result of Action
Similar compounds have been shown to inhibit corrosion in mild steel . This suggests that the compound might have a similar effect, but more research is needed to confirm this.
Action Environment
Similar compounds have been shown to exhibit inhibitive activity on steel surfaces in hydrochloric acid solution . This suggests that the compound might also be influenced by environmental factors such as pH, but more research is needed to confirm this.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-amino-4’-methoxy-[1,1’-biphenyl]-2-carboxylate typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. The process involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of Methyl 6-amino-4’-methoxy-[1,1’-biphenyl]-2-carboxylate may involve large-scale Suzuki-Miyaura coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-amino-4’-methoxy-[1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions and amines can be used for substitution reactions.
Major Products: The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted biphenyl compounds.
Scientific Research Applications
Methyl 6-amino-4’-methoxy-[1,1’-biphenyl]-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of advanced materials, such as polymers and liquid crystals.
Comparison with Similar Compounds
- Methyl 6-amino-4’-hydroxy-[1,1’-biphenyl]-2-carboxylate
- Methyl 6-amino-4’-ethoxy-[1,1’-biphenyl]-2-carboxylate
- Methyl 6-amino-4’-methyl-[1,1’-biphenyl]-2-carboxylate
Comparison: Methyl 6-amino-4’-methoxy-[1,1’-biphenyl]-2-carboxylate is unique due to the presence of the methoxy group, which can enhance its solubility and reactivity compared to its hydroxy and ethoxy counterparts. The methoxy group also provides steric hindrance, which can influence the compound’s interaction with enzymes and receptors, potentially leading to different biological activities.
Properties
IUPAC Name |
methyl 3-amino-2-(4-methoxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-11-8-6-10(7-9-11)14-12(15(17)19-2)4-3-5-13(14)16/h3-9H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEICFASVVXWMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC=C2N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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